An In-depth Technical Guide to the Physicochemical Properties and Characterization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one
Abstract
5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a novel heterocyclic compound with potential applications in medicinal chemistry, drawing interest from researchers in drug discovery and development. This guide provides a comprehensive overview of its predicted physicochemical properties and a detailed roadmap for its empirical characterization. As a substituted piperidinone, this molecule combines the structural features of a lactam, a primary amine, and a gem-dimethyl group, which are expected to confer unique chemical and biological characteristics. This document serves as a foundational resource, offering both theoretical predictions and practical, step-by-step protocols for its synthesis, purification, and comprehensive analytical characterization. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, enabling researchers to confidently assess the molecule's identity, purity, and potential as a therapeutic agent or chemical intermediate.
Introduction and Molecular Overview
5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is a derivative of piperidin-2-one, a six-membered lactam. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its conformational flexibility and ability to present substituents in well-defined spatial orientations[1]. The introduction of a gem-dimethyl group at the C3 position is anticipated to enforce a specific ring conformation, potentially influencing its binding affinity to biological targets. The aminomethyl substituent at the C5 position introduces a basic center, which is crucial for its solubility in aqueous media and for forming interactions with biological macromolecules.
Predicted Molecular Properties
A summary of the predicted physicochemical properties of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is presented in Table 1. These values are computationally derived and serve as a baseline for empirical verification.
| Property | Predicted Value | Method/Rationale |
| Molecular Formula | C₈H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 156.23 g/mol | Based on chemical structure |
| pKa (acidic) | ~16-18 | Estimated for the lactam N-H |
| pKa (basic) | ~9-10 | Estimated for the primary amine |
| LogP | ~0.5 - 1.5 | Varies with pH; predicted using computational models |
| Aqueous Solubility | Moderately soluble | Enhanced by the primary amine at physiological pH |
| Hydrogen Bond Donors | 2 (amine and amide) | Based on chemical structure |
| Hydrogen Bond Acceptors | 2 (carbonyl and amine) | Based on chemical structure |
Note: These properties are predicted and should be confirmed experimentally.
The presence of both a hydrogen bond donor (amine and amide N-H) and acceptor (carbonyl oxygen and amine nitrogen) suggests that this molecule will participate in hydrogen bonding, influencing its solubility and interactions with biological targets.
Chemical Structure
The chemical structure of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one is depicted in the following diagram.
Figure 1: Chemical structure of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.
Synthesis and Purification
A potential synthetic route to 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one could involve the Michael addition of a protected aminomethyl group to a suitable α,β-unsaturated ester, followed by cyclization and deprotection. The purification of this polar compound can be achieved using chromatographic techniques.
Proposed Synthetic Pathway
Figure 2: A proposed high-level synthetic pathway.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
Given the polar nature of the aminomethyl group, a specialized HPLC method is recommended for purification and purity analysis.
Rationale: Standard reverse-phase C18 columns may provide insufficient retention for this polar compound[2][3]. A column with a more polar stationary phase or a hydrophilic interaction liquid chromatography (HILIC) approach is advisable.
Step-by-Step Protocol:
-
Column Selection: Employ a polar-embedded or polar-endcapped C18 column (e.g., Ascentis RP-Amide) or a HILIC column[3][4].
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both solvents prior to use.
-
-
Gradient Elution:
-
Start with a high aqueous content (e.g., 95% A) to ensure retention on a reverse-phase column, or a high organic content for HILIC.
-
Develop a linear gradient to an appropriate final solvent composition (e.g., 5% A over 20 minutes).
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the amide chromophore).
-
-
Data Analysis: The purity of the collected fractions should be assessed by analyzing the resulting chromatograms for peak symmetry and the absence of co-eluting impurities[5].
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Rationale: ¹H NMR will provide information on the number of different types of protons and their connectivity, while ¹³C NMR will identify the number of unique carbon environments. 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for assigning the signals and confirming the overall structure. NMR prediction software can provide a useful starting point for spectral interpretation[6][7][8].
Predicted ¹H and ¹³C NMR Spectral Features:
-
¹H NMR:
-
Singlets for the two methyl groups at C3.
-
Multiplets for the methylene protons of the piperidine ring.
-
A distinct signal for the aminomethyl protons.
-
A broad singlet for the amide N-H proton.
-
A broad singlet for the amine N-H protons.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C2) in the range of 170-180 ppm.
-
Signals for the quaternary carbon (C3) and the two methyl carbons.
-
Signals for the methylene carbons of the ring and the aminomethyl group.
-
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
-
Spectral Interpretation: Assign all proton and carbon signals based on their chemical shifts, coupling constants, and 2D correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: The IR spectrum will show characteristic absorption bands for the amide and amine functional groups. The carbonyl stretch of the lactam is a particularly strong and informative peak[9][10].
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-3400 | N-H (amine) | Stretch (two bands for primary amine) |
| ~3200 | N-H (amide) | Stretch |
| ~2850-2960 | C-H (aliphatic) | Stretch |
| ~1650 | C=O (amide) | Stretch (strong) |
| ~1590-1650 | N-H | Bend |
Step-by-Step Protocol for IR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule[9].
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the molecule.
Rationale: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns that can further support the proposed structure[1][11]. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to characteristic losses[1][11].
Expected Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
-
Ring Fission: Opening of the piperidine ring.
-
Loss of small molecules: Such as NH₃ from the aminomethyl group.
Step-by-Step Protocol for MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.
-
HRMS Acquisition: Acquire a high-resolution mass spectrum to determine the exact mass.
-
MS/MS Acquisition: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.
-
Data Analysis: Confirm the molecular formula from the exact mass and propose fragmentation pathways consistent with the observed product ions.
Purity and Identity Confirmation
Ensuring the purity and confirming the elemental composition of the synthesized compound is a critical step in its characterization.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule.
Rationale: The experimentally determined percentages of C, H, and N should match the theoretical values calculated from the molecular formula (C₈H₁₆N₂O). This provides strong evidence for the compound's identity and purity[12][13][14].
Step-by-Step Protocol for Elemental Analysis:
-
Sample Preparation: Submit a pure, dry sample (2-5 mg) for analysis.
-
Instrumentation: Use a CHN analyzer.
-
Data Analysis: Compare the experimental weight percentages of C, H, and N with the calculated theoretical values:
-
C: 61.51%
-
H: 10.32%
-
N: 17.93%
-
O: 10.24% (by difference) An acceptable deviation is typically within ±0.4%.
-
Overall Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.
Figure 3: Comprehensive workflow for the characterization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one.
Conclusion
This technical guide provides a robust framework for the synthesis, purification, and comprehensive characterization of 5-(Aminomethyl)-3,3-dimethylpiperidin-2-one. By combining predictive computational methods with established, rigorous analytical protocols, researchers can confidently determine the physicochemical properties of this novel compound. The detailed methodologies for HPLC, NMR, IR, MS, and elemental analysis are designed to ensure the generation of high-quality, reliable data, which is essential for advancing its potential applications in medicinal chemistry and drug development. This guide serves as a critical resource for scientists and researchers embarking on the study of this promising molecule.
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